Ophiopogonanone F
Overview
Description
Ophiopogonanone F is a homoisoflavonoid compound isolated from the tuberous roots of Ophiopogon japonicus, a plant species belonging to the Asparagaceae family . Homoisoflavonoids are a rare class of flavonoids known for their diverse bioactivities . This compound has garnered attention due to its potential therapeutic properties and unique chemical structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ophiopogonanone F involves the extraction of the compound from the tuberous roots of Ophiopogon japonicus using hydro-ethanolic (80%) soluble fractions . The compound is then isolated and purified through chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) using a gradient system of water and methanol .
Industrial Production Methods: Industrial production of this compound is primarily based on the extraction from natural sources, specifically the tuberous roots of Ophiopogon japonicus. The extraction process involves multiple steps of solvent extraction, filtration, and purification to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions: Ophiopogonanone F undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its bioactivity .
Common Reagents and Conditions:
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed to reduce the compound.
Substitution: Substitution reactions involve reagents such as halogens and alkylating agents to introduce new functional groups into the compound.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound with altered functional groups, which may exhibit enhanced or modified bioactivities .
Scientific Research Applications
Mechanism of Action
The mechanism of action of Ophiopogonanone F involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Ophiopogonanone F is compared with other similar homoisoflavonoid compounds, highlighting its uniqueness:
Properties
IUPAC Name |
7-hydroxy-3-[(2-hydroxy-4-methoxyphenyl)methyl]-5,8-dimethoxy-6-methyl-2,3-dihydrochromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O7/c1-10-16(22)20(26-4)19-15(18(10)25-3)17(23)12(9-27-19)7-11-5-6-13(24-2)8-14(11)21/h5-6,8,12,21-22H,7,9H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWBMGXRBGCGOPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C2C(=C1OC)C(=O)C(CO2)CC3=C(C=C(C=C3)OC)O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are Ophiopogonanones and what is known about their structure?
A1: Ophiopogonanones are a group of newly discovered homoisoflavonoids isolated from the tuber of Ophiopogon japonicus []. The provided research paper focuses on the identification and structural characterization of five new homoisoflavonoids, including Ophiopogonanone F. Unfortunately, the study primarily focuses on the isolation and structural elucidation of these novel compounds using spectroscopic techniques. While it mentions that spectroscopic analyses were used to determine the structures of these compounds, the paper does not provide specific details about the molecular formula, weight, or spectroscopic data for this compound.
Q2: Why is Ophiopogon japonicus of interest for natural product research?
A2: Ophiopogon japonicus (Thunb) Ker-Gawl., a plant traditionally used in Asian medicine, has become a subject of interest for natural product research due to the potential bioactivities of its constituents []. The discovery of five new homoisoflavonoids from this plant further emphasizes its potential as a source of novel bioactive compounds.
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